N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide
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Overview
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide is a synthetic organic compound that features an indole moiety linked to a nitrobenzamide group Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure.
Coupling with Nitrobenzoyl Chloride: The final step involves the coupling of the alkylated indole with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to various oxidation products depending on the reaction conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-amino derivatives.
Substitution: Various substituted benzamides.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving indole and nitrobenzamide moieties.
Biology: Investigated for its potential as a bioactive compound due to the indole structure, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The indole moiety can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation, depending on its specific interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzamide: Lacks the methyl group on the indole ring, which may affect its biological activity and reactivity.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide: Has the nitro group in a different position on the benzamide ring, potentially altering its chemical properties and interactions.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-aminobenzamide:
Uniqueness
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide is unique due to the specific positioning of the methyl group on the indole ring and the nitro group on the benzamide ring
Properties
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-13(14-6-2-4-8-16(14)20-12)10-11-19-18(22)15-7-3-5-9-17(15)21(23)24/h2-9,20H,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUIWMZEJQVANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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